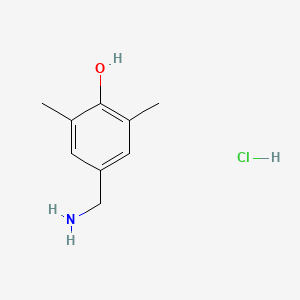

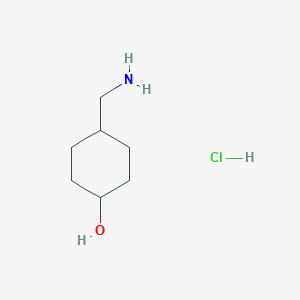

4-(Aminomethyl)-2,6-dimethylphenol hydrochloride

概要

説明

4-(Aminomethyl)-2,6-dimethylphenol hydrochloride, also known as 4-AMDM-HCl, is a synthetic compound with a wide range of applications in scientific research. It is an organic compound belonging to the phenol family and is used as a reagent in organic synthesis. This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes due to its ability to react with other molecules. 4-AMDM-HCl has also been studied for its potential use in biochemistry and physiology, as well as its potential to be used in lab experiments.

科学的研究の応用

Polymer Synthesis and Catalysis

- The compound plays a role in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a high-performance engineering plastic. It has been used in catalyst systems involving aromatic amine ligands and copper(I) chloride, demonstrating high efficiency and fast polymerization rates due to its basicity and less steric hindrance (Kim et al., 2018).

Catalytic Activities in Binuclear Copper Complexes

- Research has explored its derivatives in forming binuclear copper(II) complexes, showing significant catalytic activities. These complexes demonstrate efficient catalysis due to less sterically hindered methyl groups and enhanced planarity, particularly in the oxidation of catechols to quinones (Kannappan et al., 2003).

Biodegradation of Plastic Monomers

- A study identified Mycobacterium neoaurum capable of degrading 2,6-dimethylphenol, a monomer of plastic polyphenylene oxide. This research provides insights into the biodegradation pathways and potential environmental remediation for residues of this compound (Ji et al., 2019).

Environmental Remediation

- The compound's derivatives have been studied in sonochemical degradation processes for the mineralization of organic pollutants in water. This includes transforming pollutants into less harmful substances, showing potential in environmental cleanup applications (Goskonda et al., 2002).

Innovative Polymerization Techniques

- Research on new N,O-containing ligands for the biomimetic copper-catalyzed polymerization of 2,6-dimethylphenol highlights the importance of this compound in developing advanced materials and polymers (Guieu et al., 2004).

Vibrational Spectroscopy Studies

- Studies in spectroscopy have utilized this compound for analyzing vibrational modes in substituted phenols. This contributes to a better understanding of molecular structures and interactions (Rao & Rao, 2002).

特性

IUPAC Name |

4-(aminomethyl)-2,6-dimethylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-6-3-8(5-10)4-7(2)9(6)11;/h3-4,11H,5,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMNAPPKIOGXQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-2,6-dimethylphenol hydrochloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-benzofuro[3,2-c]carbazole](/img/structure/B1374261.png)

![7-Bromothieno[3,2-b]pyridine](/img/structure/B1374275.png)